Tetrabutylammonium ethoxide

説明

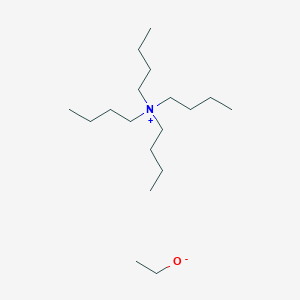

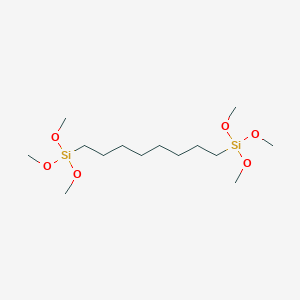

Tetrabutylammonium ethoxide is a chemical compound with the molecular formula C18H41NO . It is a type of tetraalkylammonium salt, which is an organonitrogen compound containing a quaternary ammonium substituted with four alkyl chains .

Synthesis Analysis

Tetrabutylammonium bromide and alcohol-based deep eutectic solvents have been studied for their interaction with various biological systems . The synthesis of these deep eutectic solvents was confirmed by Fourier transform infrared spectroscopy analysis, which analyses the interactions between the precursors for their synthesis .

Molecular Structure Analysis

The molecular weight of Tetrabutylammonium ethoxide is 287.5 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The exact mass and monoisotopic mass are 287.318814931 g/mol . The topological polar surface area is 23.1 Ų .

Chemical Reactions Analysis

The anodic oxidation of a series of tetrabutylammonium aliphatic carboxylates has been performed in acetonitrile on glassy carbon electrodes . The cyclic voltammetry analysis shows that the electron transfer and the decarboxylation are stepwise .

Physical And Chemical Properties Analysis

Tetrabutylammonium ethoxide has a rotatable bond count of 12 . It has a heavy atom count of 20 . The complexity of the compound is 119 .

科学的研究の応用

Hydrolysis of Polypeptide Esters : Tetrabutylammonium hydroxide is effective in hydrolyzing polypeptide esters to acids with minimal racemization. This property is beneficial for converting non-polar, insoluble esters to acids (Abdel-Magid et al., 1998).

Oxidation of Organic Compounds : Tetrabutylammonium periodate can oxidize various organic compounds, including alcohols and thiols, to carbonyl compounds in certain solvents, using catalysts like AlCl3 and BF3 (Firouzabadi et al., 1996).

Thia-Michael Additions : Tetrabutylammonium hydroxide acts as an efficient catalyst for thia-Michael additions, allowing conjugate addition of various mercaptan nucleophiles and working with both classical and non-classical Michael acceptors (Nicponski & Marchi, 2014).

Anionic Polymerization : Tetrabutylammonium azide initiates anionic polymerization of ethyl acrylate in toluene, yielding azide-end polymers with high reactivity for copper-catalyzed azide-alkyne cycloaddition (Kataoka et al., 2017).

Improved Chromatography : Ultra-high performance reversed phase liquid chromatography using tetrabutylammonium hydrogen sulfate enhances retention and peak shape for basic pharmaceutical compounds, such as amitriptyline and sertraline (Manetto et al., 2020).

Solid-Phase Synthesis of Tetramic Acids : A novel solid-phase synthesis method for tetramic acids employs tetrabutylammonium hydroxide as a base, yielding high yield and purity with reductive alkylation for further diversity (Kulkarni & Ganesan, 1998).

1,3-Dioxolane Formation : Tetrabutylammonium halides assist in forming 1,3-dioxolane from substituted benzaldehydes with ethylene oxide, involving nucleophilic attack on carbonyl groups or ring opening by halide ions (Font, Galán, & Virgili, 1986).

Synthesis of Tetrabutylammonium Hydroxide : A study presents an efficient method for preparing tetrabutylammonium hydroxide using gel-type anion exchange resin and tetrabutylammonium bromide (Xiao-he, 2011).

Synthesis of Organic Carbonates : A safe and mild method for synthesizing organic carbonates from alkyl halides and tetrabutylammonium alkyl carbonates avoids using toxic chemicals like phosgene and carbon monoxide (Verdecchia et al., 2002).

将来の方向性

Tetrabutylammonium salts have been investigated for their potential in enhancing Na-O2 battery performance . These cations facilitate the stabilization of sodium superoxide in the electrolyte, promoting the solution-mediated pathway . This research provides new insights to control the growth of the discharge products, modify the oxygen reduction reaction mechanism, and protect the Na metal anode surface .

特性

IUPAC Name |

ethanolate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C2H5O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-3/h5-16H2,1-4H3;2H2,1H3/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUBRLWUQHFANK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CC[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H41NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560026 | |

| Record name | N,N,N-Tributylbutan-1-aminium ethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrabutylammonium ethoxide | |

CAS RN |

106303-37-1 | |

| Record name | N,N,N-Tributylbutan-1-aminium ethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium ethoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B27358.png)

![methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B27361.png)

![1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline](/img/structure/B27381.png)